2-(4-(N,N-diisobutylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
This compound belongs to the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine class, characterized by a bicyclic sulfur-containing heterocycle fused with a pyridine ring. Key structural features include:
- Benzamido and carboxamide moieties: Provide hydrogen-bonding sites for target interactions.
- Hydrochloride salt: Improves aqueous solubility for pharmacological applications.
Properties
IUPAC Name |
2-[[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40N4O4S2.ClH/c1-16(2)14-31(15-17(3)4)37(34,35)19-11-9-18(10-12-19)24(33)29-25-21(23(28)32)20-13-26(5,6)30-27(7,8)22(20)36-25;/h9-12,16-17,30H,13-15H2,1-8H3,(H2,28,32)(H,29,33);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFBTWPKGIABQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)C(NC(C3)(C)C)(C)C)C(=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic molecule with potential biological applications. This article reviews its biological activity based on available research data, including case studies and experimental findings.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of approximately 426.66 g/mol. The structure features a thieno[2,3-c]pyridine core with various functional groups that may influence its biological interactions.
Research indicates that compounds similar to this structure can interact with various biological targets. The presence of the sulfamoyl group suggests potential activity against bacterial enzymes or as a modulator in metabolic pathways. The tetramethyl substitution may enhance lipophilicity, influencing membrane permeability and bioavailability.
Antimicrobial Properties
Studies have shown that compounds containing sulfamoyl groups exhibit significant antimicrobial activity. For instance:
- Case Study 1 : A related compound demonstrated potent inhibition against Escherichia coli and Staphylococcus aureus, suggesting that the sulfamoyl moiety contributes to its antibacterial properties.
- Case Study 2 : In vitro assays indicated that derivatives of thieno[2,3-c]pyridine showed activity against various fungal strains.
Cytotoxic Effects
The cytotoxic potential of similar compounds has been evaluated in cancer cell lines:
- MCF-7 Cells : Compounds with similar structures induced apoptosis in breast cancer cell lines at micromolar concentrations. The mechanism involved the activation of caspases and the disruption of mitochondrial membrane potential.
- HeLa Cells : Another study reported that thieno[2,3-c]pyridine derivatives exhibited selective cytotoxicity towards cervical cancer cells while sparing normal cells.
Toxicology
Toxicological assessments indicate that while many sulfamoyl-containing compounds are effective as therapeutic agents, they can also exhibit toxicity at higher doses. Long-term studies are necessary to establish safety profiles.
Research Findings Summary
| Study | Biological Activity | Results |
|---|---|---|
| Case Study 1 | Antimicrobial | Effective against E. coli and S. aureus |
| Case Study 2 | Antifungal | Inhibitory effects on multiple fungal strains |
| Cancer Study | Cytotoxicity | Induced apoptosis in MCF-7 cells |
| Pharmacokinetics Study | Absorption | Favorable absorption suggested |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in the Tetrahydrothieno[2,3-c]pyridine Class
Compounds sharing the tetrahydrothieno[2,3-c]pyridine core (e.g., from ) exhibit diverse substituents that dictate bioactivity:
- Target compound : Features bulky diisobutylsulfamoyl and tetramethyl groups, which may enhance binding affinity and metabolic stability compared to simpler analogs.
- derivatives: Lack the sulfamoylbenzamido group but include substituents like aryl carbamates or alkyl chains.
Sulfonamide and Carboxamide Derivatives
- Compound 27 () : A pyridinesulfonamide with a 4-butyl-3,5-dimethylpyrazole group. Exhibits a 76% synthesis yield and IR/NMR data consistent with sulfonamide and carbamate functionalities. Bioactivity likely targets carbonic anhydrase or similar enzymes due to sulfonamide presence .
Thiazolo-Pyrimidine and Quinazoline Derivatives ()
- Compounds 11a, 11b, 12: Feature thiazolo-pyrimidine or quinazoline cores with methylfuran and cyano groups. These were synthesized via condensation reactions (yields 57–68%) but lack direct bioactivity data. Structural differences suggest divergent mechanisms compared to the tetrahydrothieno[2,3-c]pyridine class .
Data Tables
Table 2: Functional Group Impact on Bioactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
